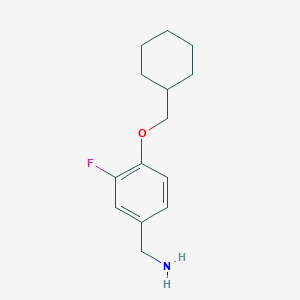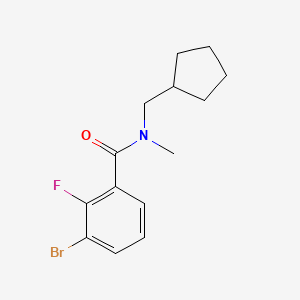
ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, an allyl group, and a bromine atom attached to the imidazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using allyl halides in the presence of a base.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazole derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the substituents.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.
Major Products:
- Substituted imidazole derivatives
- Carboxylic acids from ester hydrolysis
- Oxidized or reduced imidazole compounds
Applications De Recherche Scientifique
Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents for diseases such as cancer and infectious diseases often involves this compound.
Industry: It is utilized in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the allyl group can participate in covalent bonding or non-covalent interactions with target sites, leading to inhibition or modulation of biological pathways. The ethyl ester group may enhance the compound’s solubility and bioavailability, facilitating its transport to target sites.
Comparaison Avec Des Composés Similaires
Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-bromo-1H-imidazole-4-carboxylate: Lacks the allyl group, which may affect its reactivity and biological activity.
1-Allyl-2-bromo-1H-imidazole-4-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and bioavailability.
1-Allyl-2-chloro-1H-imidazole-4-carboxylate: Contains a chlorine atom instead of bromine, which can alter its chemical reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
ethyl 2-bromo-1-prop-2-enylimidazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-5-12-6-7(11-9(12)10)8(13)14-4-2/h3,6H,1,4-5H2,2H3 |
Clé InChI |
BIKFXJMSPJTEAW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C(=N1)Br)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)





